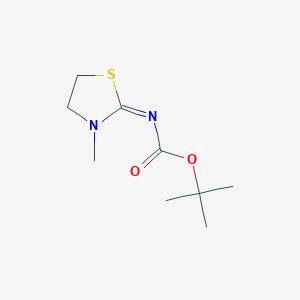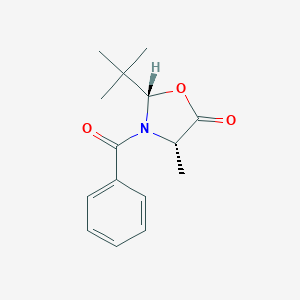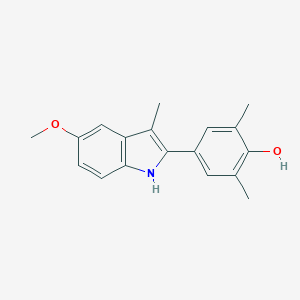
(N-Benzyl-N-(2-pyridyl)aminoethyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-Benzyl-N-(2-pyridyl)aminoethyl)trimethylammonium iodide, commonly known as BPEI, is a cationic polymer that has gained significant attention in recent years due to its potential applications in various scientific research fields.
Applications De Recherche Scientifique
BPEI has a wide range of scientific research applications, including gene delivery, drug delivery, and tissue engineering. As a cationic polymer, BPEI can form complexes with negatively charged molecules such as DNA and RNA, allowing for efficient gene delivery into cells. BPEI can also be used as a carrier for drug delivery, allowing for targeted delivery of drugs to specific cells or tissues. In tissue engineering, BPEI can be used as a scaffold material to support cell growth and tissue regeneration.
Mécanisme D'action
The mechanism of action of BPEI is based on its cationic nature. BPEI can interact with negatively charged molecules such as DNA and RNA through electrostatic interactions, forming complexes that can enter cells through endocytosis. Once inside the cell, the BPEI complex can release its cargo, allowing for gene or drug delivery.
Effets Biochimiques Et Physiologiques
BPEI has been shown to have low cytotoxicity and can be used in a variety of cell types. However, high concentrations of BPEI can lead to cell death and should be used with caution. BPEI has also been shown to induce an inflammatory response in vivo, which can be a limitation for certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPEI is its ability to efficiently deliver genes and drugs into cells. BPEI is also relatively easy to synthesize and can be easily modified to suit specific applications. However, BPEI can be cytotoxic at high concentrations and can induce an inflammatory response, which can limit its use in certain applications.
Orientations Futures
There are several future directions for BPEI research. One area of interest is the development of BPEI-based gene and drug delivery systems that can target specific cells or tissues. Another area of interest is the use of BPEI in tissue engineering, where it can be used as a scaffold material to support cell growth and tissue regeneration. Additionally, the development of BPEI-based materials with improved biocompatibility and reduced toxicity is an area of ongoing research.
In conclusion, BPEI is a cationic polymer with a wide range of scientific research applications. Its ability to efficiently deliver genes and drugs into cells, as well as its potential use in tissue engineering, make it an attractive option for researchers. However, its cytotoxicity and ability to induce an inflammatory response should be taken into consideration when designing experiments. Ongoing research into the development of BPEI-based materials with improved biocompatibility and reduced toxicity will continue to expand the potential applications of this versatile polymer.
Méthodes De Synthèse
BPEI is synthesized through a reaction between benzyl chloride, 2-vinylpyridine, and trimethylamine in anhydrous toluene. The resulting product is then purified through precipitation and filtration. The synthesis of BPEI is relatively simple and can be easily scaled up, making it a cost-effective option for scientific research.
Propriétés
Numéro CAS |
102571-41-5 |
|---|---|
Nom du produit |
(N-Benzyl-N-(2-pyridyl)aminoethyl)trimethylammonium iodide |
Formule moléculaire |
C17H24IN3 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
2-[benzyl(pyridin-2-yl)amino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C17H24N3.HI/c1-20(2,3)14-13-19(17-11-7-8-12-18-17)15-16-9-5-4-6-10-16;/h4-12H,13-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MWSTXUREAHYMLX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.[I-] |
SMILES canonique |
C[N+](C)(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.[I-] |
Synonymes |
(N-Benzyl-N-(2-pyridyl)aminoethyl)trimethylammonium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
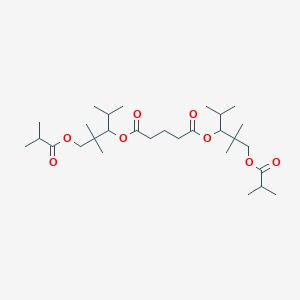
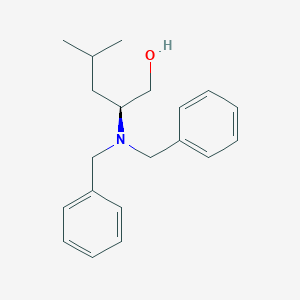
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
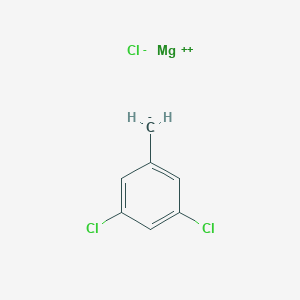
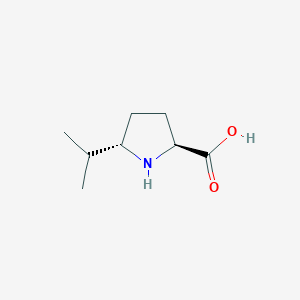

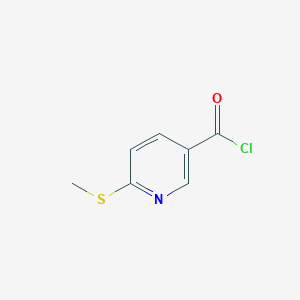
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
